molecular formula C24H37N3O2 B6056113 Ethyl 4-[9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]piperidine-1-carboxylate

Ethyl 4-[9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]piperidine-1-carboxylate

Cat. No.: B6056113
M. Wt: 399.6 g/mol
InChI Key: NDFCMPMIRJZCMB-UHFFFAOYSA-N
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Description

Ethyl 4-[9-[(3-methylphenyl)methyl]-2,9-diazaspiro[45]decan-2-yl]piperidine-1-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]piperidine-1-carboxylate typically involves multiple steps. The process begins with the preparation of the spirocyclic core, followed by the introduction of the piperidine and ethyl ester functionalities. Common reagents used in these reactions include alkyl halides, amines, and carboxylic acids. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide, and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include alkyl halides or sulfonates.

Common Reagents and Conditions

The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is formed. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

Ethyl 4-[9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]piperidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 4-[9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 4-[9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]piperidine-1-carboxylate include other spirocyclic compounds with piperidine or diazaspiro functionalities. Examples include:

  • Spiro[4.5]decan-2-yl derivatives
  • Piperidine-1-carboxylate derivatives

Uniqueness

What sets this compound apart is its specific combination of functional groups and spirocyclic structure, which may confer unique biological activities or chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

ethyl 4-[9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37N3O2/c1-3-29-23(28)26-13-8-22(9-14-26)27-15-11-24(19-27)10-5-12-25(18-24)17-21-7-4-6-20(2)16-21/h4,6-7,16,22H,3,5,8-15,17-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFCMPMIRJZCMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2CCC3(C2)CCCN(C3)CC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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